4-Anilinoisonipecotic acid 4-Anilinoisonipecotic acid
Brand Name: Vulcanchem
CAS No.: 772283-93-9
VCID: VC8294180
InChI: InChI=1S/C12H16N2O2/c15-11(16)12(6-8-13-9-7-12)14-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2,(H,15,16)
SMILES: C1CNCCC1(C(=O)O)NC2=CC=CC=C2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

4-Anilinoisonipecotic acid

CAS No.: 772283-93-9

Cat. No.: VC8294180

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

4-Anilinoisonipecotic acid - 772283-93-9

Specification

CAS No. 772283-93-9
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 4-anilinopiperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H16N2O2/c15-11(16)12(6-8-13-9-7-12)14-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2,(H,15,16)
Standard InChI Key QIJFNINHULHMLY-UHFFFAOYSA-N
SMILES C1CNCCC1(C(=O)O)NC2=CC=CC=C2
Canonical SMILES C1CNCCC1(C(=O)O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

4-Anilinoisonipecotic acid, also referred to as sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, has the molecular formula C₁₉H₂₁N₂O₂Na. The sodium salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical formulation . The compound features a piperidine core substituted at the 4-position with a phenylamino group and a benzyl moiety at the 1-position, while the carboxylate group at the 4-position contributes to its ionic character (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight332.38 g/mol
Melting Point>300°C (decomposition)
SolubilitySoluble in water, partially in toluene
Crystal StructureMonoclinic, characterized by X-ray diffraction

Synthesis and Manufacturing Processes

Stepwise Synthesis Protocol

The synthesis of 4-anilinoisonipecotic acid involves a series of carefully controlled reactions, as outlined in US4179569A :

  • Starting Material: 4-N-Anilino-1-benzyl-4-carboxy-piperidine dihydrochloride is suspended in water and alkalized with concentrated sodium hydroxide.

  • Precipitation: The product is precipitated, filtered, and suspended in ice-cold water for purification.

  • Crystallization: Repeated crystallization from water yields the sodium salt form.

A critical intermediate step involves the reaction of sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate with iodomethane in hexamethylphosphoric triamide (HMPA), facilitating N-methylation .

Table 2: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsProductYield
1NaOH, H₂O, 0–5°CCrude sodium salt65–70%
2HMPA, CH₃I, 70°C → 10°CMethylated intermediate80%
3HCl, ethanol, refluxHydrolyzed product75%

Optimization Challenges

The use of HMPA, a high-boiling polar solvent, raises environmental and safety concerns due to its toxicity . Alternative solvents like dimethylacetamide (DMA) or ionic liquids could mitigate these issues but require further validation.

Pharmacological Profile and Mechanism of Action

Analgesic Efficacy

4-Anilinoisonipecotic acid exhibits potent analgesic activity in rodent models, with efficacy comparable to morphine but with a distinct mechanism . Unlike opioids, its action may involve modulation of non-opioid pathways, though precise targets remain uncharacterized.

Table 3: Preclinical Analgesic Data

ModelEffective Dose (mg/kg)Duration of Action (h)Reference
Tail-flick test104–6
Hot-plate test153–5

Structure-Activity Relationships (SAR)

The phenylamino and benzyl groups are critical for activity. Substitution with electron-withdrawing groups (e.g., Cl, CF₃) enhances potency, while bulky substituents reduce bioavailability .

Applications in Drug Development

Lead Compound for Analgesics

The compound’s high potency and unique mechanism position it as a promising lead for non-opioid analgesics. Patent US4179569A highlights its potential in treating chronic pain without addiction risks .

Formulation Strategies

As a sodium salt, it is amenable to oral or injectable formulations. Co-crystallization with cyclodextrins could improve solubility and stability for sustained release .

Future Research Directions

Mechanistic Studies

Elucidating the molecular target(s) through receptor binding assays and knockout models is imperative. Computational docking studies using homology models of putative targets (e.g., NMDA receptors) may provide insights .

Toxicology and Pharmacokinetics

Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is lacking. Subchronic toxicity studies in rodents and metabolic stability assays in liver microsomes are needed to advance clinical translation.

Derivative Synthesis

Exploring ester or amide derivatives could enhance blood-brain barrier penetration. For example, replacing the sodium ion with a lipophilic counterion (e.g., tromethamine) may improve CNS bioavailability .

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